Cas no 804484-31-9 (N-(2-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide)

N-(2-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide is a brominated arylthioacetamide derivative with potential applications in organic synthesis and pharmaceutical research. Its distinct structure, featuring both 2-bromophenyl and 4-bromophenylthio moieties, makes it a versatile intermediate for constructing complex molecules, particularly in the development of sulfur-containing compounds. The presence of bromine atoms enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. This compound is valuable for researchers exploring bioactive molecules or materials with tailored electronic properties. High purity and well-defined reactivity ensure consistent performance in synthetic workflows. Proper handling and storage are recommended due to its halogenated nature.
N-(2-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide structure
804484-31-9 structure
Product Name:N-(2-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
CAS No:804484-31-9
MF:C14H11Br2NOS
MW:401.116240739822
CID:6630647
PubChem ID:3605514
Update Time:2025-05-21

N-(2-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • JS-2054
    • N-(2-BROMOPHENYL)-2-((4-BROMOPHENYL)THIO)ACETAMIDE
    • N-(2-bromophenyl)-2-(4-bromophenyl)sulfanylacetamide
    • 804484-31-9
    • AKOS002516057
    • N-(2-bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
    • Acetamide, N-(2-bromophenyl)-2-[(4-bromophenyl)thio]-
    • N-(2-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide
    • Inchi: 1S/C14H11Br2NOS/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18)
    • InChI Key: RHVVDNTVVULDBT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1NC(CSC1C=CC(=CC=1)Br)=O

Computed Properties

  • Exact Mass: 400.89076g/mol
  • Monoisotopic Mass: 398.89281g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Density: 1.76±0.1 g/cm3(Predicted)
  • Boiling Point: 519.4±45.0 °C(Predicted)
  • pka: 12.52±0.70(Predicted)

N-(2-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide Pricemore >>

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